molecular formula C12H15BrO B14066967 1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one

1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one

Cat. No.: B14066967
M. Wt: 255.15 g/mol
InChI Key: YPRBLYNNEJNTPT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, an ethyl group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the radical bromination of 4-ethylacetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the ketone group undergoes transformation to form various products.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propan-1-one: Lacks the ethyl group and has different reactivity.

    4-Bromo-3-ethylacetophenone: Similar structure but without the propanone moiety.

    4-Bromomethyl-3-ethylbenzene: Lacks the ketone group.

Uniqueness

1-(4-(Bromomethyl)-3-ethylphenyl)propan-1-one is unique due to the presence of both the bromomethyl and propanone groups, which provide distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H15BrO/c1-3-9-7-10(12(14)4-2)5-6-11(9)8-13/h5-7H,3-4,8H2,1-2H3

InChI Key

YPRBLYNNEJNTPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CC)CBr

Origin of Product

United States

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